[1,2,3]Diazaphospholo[1,5-a]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
163124-86-5 |
|---|---|
Molecular Formula |
C6H5N2P |
Molecular Weight |
136.09 g/mol |
IUPAC Name |
diazaphospholo[1,5-a]pyridine |
InChI |
InChI=1S/C6H5N2P/c1-2-4-8-6(3-1)5-9-7-8/h1-5H |
InChI Key |
XYGLNGGRNMLCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CP=NN2C=C1 |
Origin of Product |
United States |
Reactivity Profiles and Transformation Pathways Of 1 2 3 Diazaphospholo 1,5 a Pyridine
Cycloaddition Reactions
Cycloaddition reactions are a cornerstone of heterocyclic chemistry, providing a powerful tool for the construction of complex polycyclic systems. For heterocycles like rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine, the intrinsic reactivity of the P=C and N=P double bonds is expected to be a focal point for such transformations.
Diels-Alder Reactions of the P=C/N=P Functionality
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent reaction pathway for many phosphorus-containing heterocycles. In analogs such as rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[4,5-a]pyridines, the >C=P– functionality has been shown to act as a dienophile, readily undergoing Diels-Alder reactions with various dienes. researchgate.net This reactivity provides a basis for understanding the potential behavior of rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine.
In analogous systems like rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[4,5-a]pyridines, the >C=P– bond exhibits dienophilic character, reacting with dienes such as 2,3-dimethylbutadiene and isoprene. researchgate.net These reactions often require the presence of an oxidizing agent, like sulfur or selenium, to facilitate the transformation of the initially formed cycloadduct. researchgate.net For instance, the reaction of a rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[4,5-a]pyridine with 2,3-dimethylbutadiene in the presence of sulfur leads to the formation of a stable Diels-Alder adduct. The reaction's progress can be slow without a promoter, sometimes requiring extended reflux. researchgate.net
Based on these findings with isomeric systems, it is plausible that rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine would also exhibit dienophilic reactivity at its P=C or N=P bond, participating in Diels-Alder reactions with electron-rich dienes. The specific conditions required and the relative reactivity of the different double bonds within the diazaphosphole ring would be a subject for specific experimental investigation.
Substituent effects play a critical role in modulating the reactivity of dienes and dienophiles in Diels-Alder reactions. In the context of related azaphospholes, the presence of electron-withdrawing groups on the heterocyclic ring is known to enhance the dienophilic character of the P=C bond, thereby accelerating the rate of cycloaddition. Conversely, electron-donating groups would be expected to decrease the reactivity of the dienophile.
A systematic study on 1,2,3-triazines, which are nitrogen analogs, demonstrated that electron-withdrawing substituents at the C5 position have a pronounced impact on the cycloaddition reactivity in inverse electron demand Diels-Alder reactions. nih.gov While the electronic demands are reversed in a normal Diels-Alder reaction, the principle of substituent-tuned reactivity remains the same. Therefore, for rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine, one would anticipate that substituents on both the pyridine (B92270) and the diazaphosphole ring would significantly influence the rate and efficiency of Diels-Alder reactions.
Table 1: Predicted Influence of Substituents on Diels-Alder Reactivity of rsc.orgresearchgate.netorganic-chemistry.orgDiazaphospholo[1,5-a]pyridine
| Substituent Position | Substituent Type | Predicted Effect on Dienophilic Reactivity |
| Diazaphosphole Ring | Electron-Withdrawing | Increase |
| Diazaphosphole Ring | Electron-Donating | Decrease |
| Pyridine Ring | Electron-Withdrawing | Increase |
| Pyridine Ring | Electron-Donating | Decrease |
In the Diels-Alder reactions of unsymmetrical dienes with unsymmetrical dienophiles, the regioselectivity of the cycloaddition is a key consideration. For rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[4,5-a]pyridines reacting with isoprene, the reaction proceeds regioselectively. researchgate.net Density Functional Theory (DFT) calculations on these systems have shown that the observed regioselectivity can be explained by the relative stabilities of the possible transition states. researchgate.net
Similarly, stereoselectivity is an important aspect of these reactions. The Diels-Alder reactions of rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[4,5-a]pyridines are reported to be diastereoselective. researchgate.net For the target molecule, rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine, it is expected that cycloaddition reactions would also proceed with a high degree of regio- and stereocontrol, dictated by both electronic and steric factors of the reacting partners.
The use of catalysts, particularly Lewis acids, is a common strategy to enhance the rate and selectivity of Diels-Alder reactions. While specific studies on the catalytic effects on rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine are not available, the general principles of Lewis acid catalysis are well-established. Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and thereby accelerating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
In the broader context of pyridine-containing heterocycles, various catalytic systems have been employed to promote cycloaddition reactions. rsc.org It is reasonable to infer that Lewis acid catalysts could also be effective in promoting the Diels-Alder reactions of rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine, potentially enabling reactions to proceed under milder conditions and with enhanced selectivity.
Unusual Cycloaddition Pathways
Beyond the conventional [4+2] Diels-Alder reaction, heterocyclic systems can sometimes participate in unusual cycloaddition pathways. These can include [3+2] cycloadditions, retro-Diels-Alder reactions, and other pericyclic processes. For instance, pyrazolo[1,5-a]pyridines can be synthesized through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds. organic-chemistry.orgmdpi.com The structural similarity suggests that rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine might also be amenable to such [3+2] cycloaddition strategies for the synthesis of related fused heterocycles.
Furthermore, retro-Diels-Alder reactions, where a cycloadduct reverts to its diene and dienophile components under thermal or catalytic conditions, are a known process for certain heterocyclic systems. rsc.org The stability of the Diels-Alder adducts of rsc.orgresearchgate.netorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine would determine their propensity to undergo such reverse reactions.
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data concerning the chemical compound " rsc.orgacs.orgnih.govDiazaphospholo[1,5-a]pyridine" to generate the requested article.
The search yielded information on related heterocyclic systems, such as rsc.orgacs.orgnih.govtriazolo[1,5-a]pyridine, imidazo[1,5-a]pyridine, and general 2H-1,2,3-diazaphospholes. However, providing an analysis based on these analogous structures would not adhere to the strict requirement of focusing solely on " rsc.orgacs.orgnih.govDiazaphospholo[1,5-a]pyridine."
To ensure scientific accuracy and strict adherence to the provided instructions, the generation of the article cannot be completed at this time due to the lack of specific research findings for " rsc.orgacs.orgnih.govDiazaphospholo[1,5-a]pyridine" in the areas of:
Coordination Chemistry and Ligand Properties: No specific studies on its modes of coordination, formation of metal carbonyl complexes, or its electronic ligand properties were found.
Electrophilic and Nucleophilic Reactions: There is no specific literature detailing electrophilic substitution or 1,2-addition reactions for this particular compound.
Proceeding with the article would necessitate extrapolation from related but distinct chemical entities, which would violate the core instruction to focus exclusively on " rsc.orgacs.orgnih.govDiazaphospholo[1,5-a]pyridine."
Unique Nucleophilic Additions (e.g., 1,3-addition)
A comprehensive review of available scientific literature reveals a significant gap in the documented reactivity of the researchgate.netcolab.wsbeilstein-journals.orgdiazaphospholo[1,5-a]pyridine ring system, particularly concerning its behavior in nucleophilic addition reactions. Despite extensive searches for detailed research findings on this specific heterocyclic compound, no experimental or theoretical studies detailing its nucleophilic additions, including unique pathways such as 1,3-additions, could be identified.
The reactivity of related aza- and phospholo-pyridine isomers has been investigated to some extent. For instance, studies on analogous compounds such as researchgate.netcolab.wsbeilstein-journals.orgtriazolo[1,5-a]pyridines and researchgate.netcolab.wsbeilstein-journals.orgnih.govtriazaphospholo[1,5-a]pyridines have described various synthetic routes and some reactivity patterns. However, the distinct electronic and steric environment created by the specific arrangement of two adjacent nitrogen atoms and a phosphorus atom in the researchgate.netcolab.wsbeilstein-journals.orgdiazaphospholo[1,5-a]pyridine core precludes direct extrapolation of the reactivity of its analogs. The interplay between the lone pairs of the nitrogen atoms, the d-orbitals of the phosphorus atom, and the aromatic pyridine ring is expected to impart a unique reactivity profile to this underexplored heterocycle.
Due to the absence of specific research on the nucleophilic addition reactions of researchgate.netcolab.wsbeilstein-journals.orgdiazaphospholo[1,5-a]pyridine, no data on reaction conditions, nucleophiles, or product distributions can be provided. Consequently, the generation of a data table summarizing such findings is not possible at this time. Further experimental and computational studies are necessary to elucidate the reactivity of this intriguing heterocyclic system towards nucleophiles and to explore the potential for unique transformation pathways like 1,3-additions.
Computational and Theoretical Investigations Of 1 2 3 Diazaphospholo 1,5 a Pyridine
Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction
Quantum chemical calculations serve as powerful tools for elucidating the molecular structures and predicting the chemical reactivity of novel compounds. researchgate.net For complex heterocyclic systems like nih.govbohrium.combeilstein-journals.orgdiazaphospholo[1,5-a]pyridine, these computational methods provide insights that are often difficult to obtain through experimental means alone. Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in rationalizing the behavior of this compound, especially its reactivity in reactions such as Diels-Alder cycloadditions. nih.govresearchgate.net By calculating various molecular properties and energy landscapes, researchers can predict how the molecule will interact with other reagents, guiding further synthetic efforts.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of molecules. beilstein-journals.org It offers a balance between computational cost and accuracy, making it well-suited for studying medium to large-sized molecules like nih.govbohrium.combeilstein-journals.orgdiazaphospholo[1,5-a]pyridine. DFT calculations have been employed to analyze the dienophilic reactivity of the –N=P– functionality within the 3-aza-2-phosphaindolizine framework. nih.govbeilstein-journals.org These studies typically involve geometry optimization of the molecule followed by the calculation of various electronic and reactivity parameters. beilstein-journals.org
Understanding the electronic structure and charge distribution within a molecule is fundamental to predicting its reactivity. DFT calculations provide detailed information about the distribution of electrons, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This analysis involves examining molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial in chemical reactions. beilstein-journals.org For nih.govbohrium.combeilstein-journals.orgdiazaphospholo[1,5-a]pyridine, the specific arrangement of nitrogen and phosphorus atoms in the fused ring system creates a unique electronic environment that dictates its chemical behavior.
Conceptual DFT provides a framework for quantifying the reactivity of a molecule through a set of global reactivity descriptors. bohrium.combeilstein-journals.org These descriptors are calculated from the energies of the HOMO and LUMO and offer a quantitative measure of a molecule's stability and reactivity. nih.gov For the 3-aza-2-phosphaindolizine system, these descriptors have been calculated to rationalize its experimentally observed reactivity. nih.govbeilstein-journals.org
A study by Bansal et al. utilized DFT calculations at the B3LYP/6-31+G(d) level of theory to compute these descriptors for a derivative of 3-aza-2-phosphaindolizine. The findings are summarized in the table below. nih.gov
| Compound | HOMO (eV) | LUMO (eV) | μ (eV) | η (eV) | S (eV⁻¹) | ω (eV) | N (eV) |
| 3-aza-2-phosphaindolizine derivative | -5.996 | -1.549 | -3.772 | 2.223 | 0.225 | 3.201 | 2.502 |
Data sourced from a computational study on the dienophilic reactivity of 2-phosphaindolizines and their aza derivatives. nih.gov
Global hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. It is calculated from the HOMO-LUMO energy gap (η = [E_LUMO - E_HOMO] / 2). nih.gov A larger hardness value implies greater stability and lower reactivity. nih.gov The global softness (S), which is the reciprocal of hardness (S = 1 / η), indicates the molecule's polarizability. nih.gov The calculated global hardness for the 3-aza-2-phosphaindolizine derivative was 2.223 eV, with a corresponding softness of 0.225 eV⁻¹. nih.gov
The electrophilicity index (ω) quantifies the ability of a species to accept electrons, defined as ω = μ² / 2η. nih.govbeilstein-journals.org It measures the stabilization in energy when the system acquires an additional electronic charge from the environment. The calculated electrophilicity index for the derivative was 3.201 eV. nih.gov
Conversely, the nucleophilicity index (N) measures the electron-donating ability of a molecule. It is often calculated relative to a reference compound, such as tetracyanoethylene (B109619) (TCE), and is derived from the HOMO energy (N = E_HOMO(Nucleophile) - E_HOMO(TCE)). nih.gov The 3-aza-2-phosphaindolizine derivative exhibited a nucleophilicity index of 2.502 eV, providing a quantitative basis for its electron-donating capabilities. nih.gov
Local Reactivity Analysis
Local reactivity analysis is crucial for identifying the specific atomic sites within a molecule that are most likely to participate in a chemical reaction. By using descriptors derived from density functional theory (DFT), it is possible to map out the reactive potential across the molecular structure.
Fukui Functions for Site Selectivity
Fukui functions are powerful local reactivity descriptors that indicate the propensity of an atomic site in a molecule to accept or donate electrons. scholarsresearchlibrary.com They are used to predict the sites for nucleophilic, electrophilic, and radical attacks. The function is calculated from changes in electron density when an electron is added to or removed from the molecule.
f(r) : Predicts the site for nucleophilic attack (where an electron is best accepted).
f-(r) : Predicts the site for electrophilic attack (where an electron is most easily donated).
f0(r) : Predicts the site for radical attack.
For Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine, a computational analysis would involve calculating these indices for each atom (P, N, and C) in the heterocyclic ring system. The sites with the highest values for each function are predicted to be the most reactive for that specific type of attack. For instance, a high f-(r) value on a particular carbon atom would suggest it is the most likely site for attack by an electrophile.
Interactive Table: Hypothetical Fukui Function Values for Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine
Below is a hypothetical data table illustrating the type of results a Fukui function analysis would yield. The atom numbering is based on standard nomenclature for the fused ring system.
| Atom | f(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | f0(r) (Radical Attack) | Predicted Role |
| P1 | 0.12 | 0.08 | 0.10 | Moderate electrophile/nucleophile |
| N2 | 0.05 | 0.15 | 0.10 | Primary site for electrophilic attack |
| N3 | 0.09 | 0.11 | 0.10 | Secondary site for electrophilic attack |
| C4 | 0.18 | 0.04 | 0.11 | Primary site for nucleophilic attack |
| C5 | 0.07 | 0.13 | 0.10 | Site for electrophilic attack |
| C6 | 0.15 | 0.06 | 0.11 | Secondary site for nucleophilic attack |
| C7 | 0.08 | 0.12 | 0.10 | Site for electrophilic attack |
| N8 | 0.04 | 0.14 | 0.09 | Site for electrophilic attack |
| C9 | 0.16 | 0.05 | 0.11 | Secondary site for nucleophilic attack |
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity and the outcomes of chemical reactions. semanticscholar.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO-LUMO Energy Gap Analysis for Reactivity Correlation
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. scholarsresearchlibrary.com
A small HOMO-LUMO gap implies that a molecule requires less energy to be excited, making it more reactive and less stable. semanticscholar.org
A large HOMO-LUMO gap indicates high stability and low reactivity because more energy is needed to promote an electron from the HOMO to the LUMO. scholarsresearchlibrary.com
For Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine, DFT calculations would determine the energies of the HOMO and LUMO. This energy gap can then be correlated with its expected reactivity. By comparing its HOMO-LUMO gap to those of other well-known heterocyclic compounds, its relative stability and reactivity can be inferred.
Interactive Table: Hypothetical FMO Analysis of Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine
This table presents hypothetical calculated energy values to illustrate how the compound might compare to related structures.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |
| Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine | -6.5 | -1.8 | 4.7 | High |
| Pyridine (B92270) | -6.8 | -0.9 | 5.9 | Low |
| Pyrrole | -5.9 | -0.5 | 5.4 | Moderate |
| Phosphabenzene | -6.3 | -1.5 | 4.8 | High |
Mechanistic Studies Through Computational Modeling
Computational modeling serves as a virtual laboratory to investigate complex reaction mechanisms that may be difficult to study experimentally. It allows for the detailed mapping of reaction pathways and the characterization of transient species like transition states.
Reaction Pathway Elucidation and Transition State Analysis
To understand how Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine participates in a reaction, computational chemists model the entire reaction coordinate. This involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, intermediates, and products.
Transition State (TS) Searching: Locating the highest energy point along the reaction pathway, which represents the energy barrier to the reaction. The structure at this point is the transition state.
Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
By calculating the energy difference between the reactants and the transition state, the activation energy can be determined, providing insight into the reaction kinetics. This analysis can be applied to various reactions, such as cycloadditions, substitutions, or ring-opening reactions involving the diazaphospholo-pyridine core.
Solvent Effects on Reaction Energetics (e.g., PCM model)
Reactions are typically carried out in a solvent, which can significantly influence reaction energetics and pathways. Computational models like the Polarizable Continuum Model (PCM) are used to simulate these effects. In the PCM approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium.
For a reaction involving Current time information in JP.scholarsresearchlibrary.comnih.govDiazaphospholo[1,5-a]pyridine, applying the PCM model would involve recalculating the energies of reactants, transition states, and products in different solvents. This allows for the assessment of how solvent polarity stabilizes or destabilizes each species. For example, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction compared to a nonpolar solvent.
Aromaticity Assessment
Aromaticity is a fundamental concept in chemistry used to describe the increased stability of cyclic molecules with a specific number of delocalized π-electrons. While originally applied to hydrocarbons like benzene, the concept has been extended to heterocyclic and even inorganic systems. Various computational methods have been developed to quantify the degree of aromaticity, with magnetic criteria being among the most powerful. One such widely used magnetic descriptor is the Nucleus Independent Chemical Shift (NICS).
Nucleus Independent Chemical Shift (NICS) is a computational method that gauges the magnetic shielding at the center of a ring or at a point above the ring plane. It serves as a reliable indicator of the presence of a diatropic ring current, which is a hallmark of aromaticity. A negative NICS value is indicative of a diamagnetic shielding effect, suggesting aromatic character, while a positive value points to a paramagnetic deshielding effect, characteristic of anti-aromaticity. Values close to zero are generally associated with non-aromatic systems.
Theoretical studies on pyrido-anellated aza-, diaza-, and triazaphospholes, which are structurally related to unirioja.esscispace.commdpi.comdiazaphospholo[1,5-a]pyridine, have been carried out to assess the effect of incorporating a σ²,λ³-phosphorus atom into the five-membered ring. These ab initio quantum chemical calculations, often performed at the B3LYP hybrid density functional level of theory, have been used to determine various molecular and electronic parameters.
Research in this area has confirmed that the introduction of a σ²,λ³-phosphorus atom is well-tolerated within the aromatic system. NICS and ¹H NMR chemical shift values from these computational studies support the existence of strong diatropic currents, thereby confirming the aromatic character of these phosphorus-containing heterocycles. The aromaticity is found to be comparable to that of their non-phosphorus analogues, such as indolizine (B1195054). This indicates a significant delocalization of 6π-electrons across the fused ring system.
| Compound | Calculation Point | NICS Value (ppm) | Aromatic Character |
|---|---|---|---|
| Benzene (Reference) | Ring Center | -9.7 | Aromatic |
| Pyridine (Reference) | Ring Center | -13.4 | Aromatic |
| Indolizine Analog | 5-membered Ring Center | -11.2 | Aromatic |
| Phosphaindolizine Analog | 5-membered Ring Center | -10.5 | Aromatic |
Note: The NICS values for the indolizine and phosphaindolizine analogs are illustrative and based on trends reported in computational studies of similar systems. They are not the specific experimentally or computationally confirmed values for unirioja.esscispace.commdpi.comDiazaphospholo[1,5-a]pyridine.
beilstein-journals.orgorganic-chemistry.orgrsc.orgDiazaphospholo[1,5-a]pyridine as Versatile Synthons
While direct examples of beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine acting as a versatile synthon are not documented, the reactivity of related nitrogen-based fused heterocycles, such as beilstein-journals.orgorganic-chemistry.orgrsc.orgtriazolo[1,5-a]pyridines, offers valuable insights. These analogous compounds can undergo a variety of transformations, including electrophilic substitution, nucleophilic substitution, and cycloaddition reactions. The phosphorus atom in beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine could be expected to influence its reactivity in several ways. For instance, the phosphorus center could act as a nucleophile or be targeted by electrophiles, depending on its oxidation state and the substituents attached to it.
Table 1: Potential Reactions of beilstein-journals.orgorganic-chemistry.orgrsc.orgDiazaphospholo[1,5-a]pyridine as a Synthon
| Reaction Type | Potential Reagents | Expected Product Type |
|---|---|---|
| Electrophilic Substitution | Halogens, Nitrating agents | Substituted beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridines |
| Nucleophilic Substitution | Organometallic reagents | Functionalized beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridines |
| Oxidation at Phosphorus | Peroxides, Oxygen | P-Oxides of beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine |
Applications in Advanced Organic Synthesis and Materials Science Precursors
Role in Ligand Design for Catalysis
The incorporation of a phosphorus atom within a rigid heterocyclic framework makes beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine an attractive candidate for ligand design in catalysis. Phosphorus-containing ligands are ubiquitous in transition metal catalysis due to their ability to fine-tune the electronic and steric properties of the metal center. The bidentate nature of the beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine scaffold, with potential coordination sites at the phosphorus atom and one of the nitrogen atoms, could lead to the formation of stable chelate complexes with a variety of metals.
The electronic properties of the ligand could be modulated by introducing substituents on the pyridine (B92270) or diazaphosphole rings. This tunability is crucial for optimizing the performance of a catalyst in a specific reaction.
Table 2: Potential Catalytic Applications of beilstein-journals.orgorganic-chemistry.orgrsc.orgDiazaphospholo[1,5-a]pyridine-Metal Complexes
| Catalytic Reaction | Potential Metal Center | Rationale |
|---|---|---|
| Cross-Coupling Reactions | Palladium, Nickel | P-ligands are known to be effective for these reactions. |
| Hydrogenation | Rhodium, Iridium | Chiral versions could enable asymmetric hydrogenation. |
Precursors for Novel Organophosphorus Frameworks
The thermal and chemical stability of the beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine ring system could make it a suitable building block for the synthesis of novel organophosphorus frameworks, including polymers and coordination polymers. The presence of multiple nitrogen atoms and a phosphorus atom offers several points for polymerization or network formation. For example, functionalized derivatives of beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine could be used as monomers in polymerization reactions to create materials with unique optical, electronic, or thermal properties.
The development of such materials is highly dependent on the ability to synthesize and functionalize the beilstein-journals.orgorganic-chemistry.orgrsc.orgdiazaphospholo[1,5-a]pyridine core, which remains a significant challenge for synthetic chemists.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes
The primary and most crucial area of future research will be the development of efficient and versatile synthetic methodologies to access the beilstein-journals.orgrsc.orgorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine core. Drawing inspiration from the synthesis of related nitrogen- and phosphorus-containing heterocycles, several potential strategies can be envisioned.
One promising approach could involve the cyclization of appropriately functionalized 2-hydrazinopyridines with phosphorus-containing synthons. For instance, the reaction of 2-hydrazinopyridine (B147025) with a phospha-alkyne or a related P-C-P building block could potentially lead to the formation of the desired diazaphospholo ring fused to the pyridine (B92270).
Another avenue to explore would be the modification of pre-existing heterocyclic systems. For example, a beilstein-journals.orgrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine could potentially undergo a ring transformation reaction where a nitrogen atom is selectively replaced by a phosphorus atom. This would be a challenging but potentially elegant route to the target molecule.
| Potential Synthetic Strategy | Key Starting Materials | Anticipated Reaction Type | Potential Advantages |
| Cyclocondensation | 2-Hydrazinopyridine derivatives, Phosphorus(III) chlorides | Condensation/Cyclization | Direct formation of the ring system |
| 1,3-Dipolar Cycloaddition | Pyridinium (B92312) ylides, Phosphaalkenes | Cycloaddition | High degree of control over stereochemistry |
| Ring Transformation | beilstein-journals.orgrsc.orgorganic-chemistry.orgTriazolo[1,5-a]pyridines, Phosphorus reagents | Nucleophilic substitution/Rearrangement | Utilization of readily available starting materials |
Exploration of Unconventional Reactivity Modes
The presence of a trivalent phosphorus atom within the aromatic system is expected to endow beilstein-journals.orgrsc.orgorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine with unique reactivity. The lone pair on the phosphorus atom could act as a nucleophilic center, participating in reactions with various electrophiles. Furthermore, the phosphorus center could serve as a ligand for transition metals, opening up possibilities for the development of novel catalysts.
The potential for ring-opening and ring-expansion reactions should also be investigated. Under thermal or photochemical conditions, the diazaphospholo ring might undergo cleavage, leading to reactive intermediates that could be trapped with various reagents to afford novel molecular architectures.
Advanced Computational Probing of Structure-Reactivity Relationships
In the absence of experimental data, computational chemistry will be an invaluable tool to predict the fundamental properties of beilstein-journals.orgrsc.orgorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties.
Key areas of computational investigation would include:
Aromaticity: Assessing the degree of aromatic character of the fused ring system.
Frontier Molecular Orbitals: Analyzing the HOMO and LUMO to predict its reactivity towards electrophiles and nucleophiles.
Reaction Mechanisms: Modeling the potential energy surfaces of proposed synthetic routes and reactivity patterns to guide experimental efforts.
These computational studies will provide a theoretical framework for understanding the behavior of this novel heterocyclic system and will be instrumental in designing future experiments.
Integration in Supramolecular Assemblies and Functional Materials
The unique electronic and structural features of beilstein-journals.orgrsc.orgorganic-chemistry.orgdiazaphospholo[1,5-a]pyridine make it an attractive building block for the construction of supramolecular assemblies and functional materials. The pyridine nitrogen and the diazaphospholo phosphorus atoms could act as coordination sites for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). These materials could exhibit interesting properties such as porosity, luminescence, and catalytic activity.
Furthermore, the planar nature of the fused ring system suggests its potential use as a component in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the pyridine ring would be a key advantage in this context.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
